molecular formula C18H14N4O2S B2527616 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide CAS No. 1705348-79-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Cat. No. B2527616
CAS RN: 1705348-79-3
M. Wt: 350.4
InChI Key: LZOCFCQKWBCDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their applications in drug development. The paper titled "Synthesis, crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide" discusses the design and synthesis of an imidazo[1,2-a]pyridine derivative through a coupling reaction. The compound was crystallized by solvent evaporation at room temperature, and its structure was confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and FT-IR, as well as single-crystal X-ray diffraction . Another study, "Cyanoacetanilides Intermediates in Heterocyclic Synthesis, Part 3: Novel Syntheses of Thiazolinone and Thiazolo[3,2-a]Pyridine Derivatives," presents the synthesis of thiazolo[3,2-a]pyridines from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone, with the structures of the synthesized compounds being established by analytical and spectral data .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. In the first paper, density functional theory (DFT) calculations were performed to optimize the molecular structure, which was found to be consistent with the X-ray diffraction results. The study also highlighted the importance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically coupling reactions, which are common in the creation of complex heterocyclic structures. The papers do not provide detailed reaction mechanisms, but they do confirm the successful synthesis of the target compounds through the reactions described .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural analysis and pKa determination. The first paper does not explicitly discuss the physical properties but does mention the vibrational properties based on characteristic vibrational absorption bands . The fourth paper provides insight into the acidity constants of newly synthesized acetamide derivatives, indicating that the protonation occurs on different nitrogen atoms within the heterocyclic rings, which is essential for understanding the compounds' behavior in biological systems .

Scientific Research Applications

Synthesis and Potential Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide belongs to a broader class of compounds that exhibit a variety of biological activities and potential applications in scientific research. The related research findings on compounds within this class offer insights into their synthesis, structural properties, and potential applications.

  • Synthesis of Substituted Imidazo[1,2-a]pyridines as Probes : The synthesis of substituted imidazo[1,2-a]pyridines, including those with structures similar to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide, has been explored for their potential as probes for the study of peripheral benzodiazepine receptors using SPECT. These compounds are highlighted for their high affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR), suggesting their utility in vivo studies of PBR using imaging techniques such as SPECT (Katsifis et al., 2000).

  • Antitumor Activity of Imidazo[2,1-b]thiazole Derivatives : A series of novel compounds bearing the imidazo[2,1-b]thiazole scaffold, closely related to the chemical structure , has been synthesized and tested for cytotoxicity against human cancer cell lines. One compound showed potential as an inhibitor against the MDA-MB-231 cancer cell line, indicating the therapeutic potential of these derivatives in cancer research (Ding et al., 2012).

  • Antimicrobial and Antitumor Potentials : Other studies have focused on synthesizing and evaluating the biological activities of imidazo[1,2-a]pyridine derivatives, revealing their antimicrobial and antitumor potentials. These compounds have shown efficacy against various bacterial and fungal strains, as well as cancer cell lines, underlining their versatility and potential in drug discovery and development (Fahim & Ismael, 2019).

  • Imaging Peripheral Benzodiazepine Receptors with PET : In the context of imaging, 2-(6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl)-N-ethyl-N-[11C]methyl-acetamide, a compound within the same class, was isotopically labeled for PET imaging of peripheral benzodiazepine receptors. This highlights the application of such compounds in neuroimaging to study neurodegenerative disorders (Thominiaux et al., 2007).

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyridin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(12-24-13-4-3-7-19-10-13)20-15-6-2-1-5-14(15)16-11-22-8-9-25-18(22)21-16/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOCFCQKWBCDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.